N-(2-aminophenyl)-N-methyl-N-phenylamine

Descripción general

Descripción

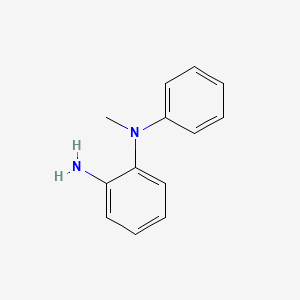

N-(2-aminophenyl)-N-methyl-N-phenylamine: is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of an amino group attached to a phenyl ring, which is further substituted with a methyl group and another phenyl ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Aromatic Nucleophilic Substitution: One common method for synthesizing N-(2-aminophenyl)-N-methyl-N-phenylamine involves the nucleophilic substitution of a halogenated aromatic compound with an amine. For example, 2-bromoaniline can react with N-methyl aniline in the presence of a base such as potassium carbonate to yield the desired product.

Reductive Amination: Another method involves the reductive amination of 2-nitroaniline with N-methyl aniline. This process typically requires a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of catalysts and reaction conditions is optimized to maximize yield and minimize by-products.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: N-(2-aminophenyl)-N-methyl-N-phenylamine can undergo oxidation reactions, where the amino group is converted to a nitro group or other oxidized forms. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: The compound can also be reduced to form various derivatives. For example, reduction with lithium aluminum hydride can yield the corresponding amine.

Substitution: The aromatic rings in this compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride, and hydrogen gas with palladium on carbon.

Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens like chlorine or bromine for halogenation.

Major Products Formed:

Oxidation: Nitro derivatives, quinones.

Reduction: Secondary amines, primary amines.

Substitution: Nitroanilines, sulfonated anilines, halogenated anilines.

Aplicaciones Científicas De Investigación

Chemistry

N-(2-aminophenyl)-N-methyl-N-phenylamine serves as a critical building block in organic synthesis. It is utilized to create more complex organic molecules, particularly in the development of dyes, pigments, and polymers.

| Application | Description |

|---|---|

| Dyes and Pigments | Acts as an intermediate in synthesizing various colorants. |

| Polymers | Used in the formulation of specialty polymers with enhanced properties. |

Biology and Medicine

In medicinal chemistry, this compound has been investigated for its potential therapeutic effects. It is noted for its role as a pharmacophore in developing new drugs with anti-inflammatory, antimicrobial, and anticancer properties.

| Study | Findings |

|---|---|

| Anti-inflammatory Activity | Demonstrated effectiveness in reducing inflammation markers in vitro. |

| Antimicrobial Properties | Exhibited broad-spectrum activity against various bacterial strains. |

| Anticancer Activity | Shown to inhibit cancer cell proliferation in several studies. |

Industrial Applications

The compound is used extensively in the manufacturing of specialty chemicals:

- Corrosion Inhibitors: Protect metals from corrosion.

- Surfactants: Enhance the wetting properties of liquids.

- Stabilizers for Plastics and Rubber: Improve the durability and longevity of materials.

Case Studies

-

Case Study on Antimicrobial Activity:

- A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant antimicrobial activity against resistant strains of bacteria, suggesting its potential use in developing new antibiotics.

-

Case Study on Polymer Synthesis:

- Research conducted on using this compound as a precursor for synthesizing specialty polymers indicated enhanced thermal stability and mechanical properties compared to conventional materials.

Mecanismo De Acción

The mechanism by which N-(2-aminophenyl)-N-methyl-N-phenylamine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The molecular pathways involved may include inhibition of signal transduction pathways or modulation of gene expression.

Comparación Con Compuestos Similares

N-phenyl-N-methylamine: Lacks the 2-amino substitution, resulting in different reactivity and applications.

N-(2-aminophenyl)-N-phenylamine: Similar structure but without the methyl group, affecting its chemical properties and biological activity.

N-(2-aminophenyl)-N-methylamine: Lacks the second phenyl ring, leading to different physical and chemical characteristics.

Uniqueness: N-(2-aminophenyl)-N-methyl-N-phenylamine is unique due to the presence of both a methyl group and a phenyl ring attached to the amino-substituted phenyl ring. This combination of substituents imparts distinct electronic and steric properties, making it valuable in specific synthetic and industrial applications.

Actividad Biológica

N-(2-aminophenyl)-N-methyl-N-phenylamine, also known as APNH, is a compound of significant interest due to its biological activities and potential applications in medicinal chemistry. This article reviews the biological activity of APNH, focusing on its mutagenic properties, cytotoxic effects, and implications in cancer research.

- Molecular Formula : CHN

- Molar Mass : 202.26 g/mol

- Structure : The compound features an amino group at the 2-position of the phenyl ring, contributing to its unique reactivity and biological profile.

Mutagenicity and Carcinogenicity

Research indicates that APNH exhibits mutagenic properties. It has been shown to form DNA adducts through metabolic activation, primarily mediated by cytochrome P450 enzymes (CYP1A2 and CYP3A4) . The formation of these adducts is associated with various cancers, including liver and colon tumors in rodent models:

- In Vivo Studies : In long-term carcinogenicity studies using F344 rats, APNH induced tumors in multiple organs, including the liver and colon .

- Mechanism of Action : The compound is metabolically converted into a hydroxyamino derivative, which then binds covalently to DNA bases, leading to mutagenic effects .

Cytotoxic Effects

APNH has demonstrated cytotoxic activity against various cancer cell lines. In vitro studies have assessed its efficacy using the MTT assay:

| Cell Line | IC (μM) |

|---|---|

| WRL-68 (liver) | 86 |

| Caco2 (colon) | Not specified |

| MCF-7 (breast) | Not specified |

| PC-3 (prostate) | Not specified |

While specific IC values for some cancer cell lines were not disclosed, the compound's overall cytotoxicity suggests potential therapeutic applications in oncology .

Structure-Activity Relationship (SAR)

The biological activity of APNH can be influenced by its structural characteristics. Variations in substituents on the phenyl rings can lead to differences in reactivity and biological outcomes. For instance:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N,N-Dimethylbenzeneamine | Two methyl groups on nitrogen | Higher lipophilicity |

| N-(4-Aminophenyl)-N-methyl-N-phenylamine | Amino group at para position | Different reactivity |

| 4-Methoxy-N-(2-aminophenyl)-N-methyl-N-phenylamine | Methoxy substituent on one phenyl ring | Potentially different activity |

These variations illustrate how modifications can impact both the pharmacokinetic properties and the biological efficacy of compounds derived from APNH .

Study on Mutagenicity

A study conducted by researchers analyzed urine samples from individuals exposed to norharman and aniline, leading to the detection of APNH as a potential mutagenic agent. The study highlighted that APNH's mutagenic activity was comparable to known carcinogenic heterocyclic amines .

Antiproliferative Activity

Another research effort focused on the antiproliferative effects of APNH derivatives against human leukemia cell lines K562 and prostate cancer cell line DU145. These derivatives showed promising results, indicating that structural modifications could enhance their therapeutic potential .

Propiedades

IUPAC Name |

2-N-methyl-2-N-phenylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2/c1-15(11-7-3-2-4-8-11)13-10-6-5-9-12(13)14/h2-10H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUSPDVXRRIWYJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30444695 | |

| Record name | N-(2-aminophenyl)-N-methyl-N-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30444695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50374-92-0 | |

| Record name | N-(2-aminophenyl)-N-methyl-N-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30444695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.